molecular formula C8H9BO4 B137134 5-Formyl-2-methoxyphenylboronic acid CAS No. 127972-02-5

5-Formyl-2-methoxyphenylboronic acid

Cat. No.: B137134
CAS No.: 127972-02-5
M. Wt: 179.97 g/mol
InChI Key: NKKNXLPHCRLBDY-UHFFFAOYSA-N
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Description

5-Formyl-2-methoxyphenylboronic acid: is an organic compound with the molecular formula C8H9BO4 . It is a boronic acid derivative, characterized by the presence of a formyl group and a methoxy group attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Formyl-2-methoxyphenylboronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine: In biological research, this compound is used to synthesize molecules that can interact with biological targets, such as enzymes and receptors. It is also employed in the development of boron-containing drugs, which have potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and other advanced materials. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of high-performance materials .

Mechanism of Action

The primary mechanism of action of 5-Formyl-2-methoxyphenylboronic acid involves its participation in Suzuki-Miyaura cross-coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic molecules with high precision .

Comparison with Similar Compounds

  • 2-Methoxyphenylboronic acid
  • 5-Methoxy-2-formylphenylboronic acid
  • 4-Methoxyphenylboronic acid

Comparison: 5-Formyl-2-methoxyphenylboronic acid is unique due to the presence of both a formyl group and a methoxy group on the phenyl ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions. Compared to 2-Methoxyphenylboronic acid, which lacks the formyl group, this compound offers additional synthetic versatility. Similarly, 5-Methoxy-2-formylphenylboronic acid, which has the same functional groups but in different positions, exhibits different reactivity patterns .

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKNXLPHCRLBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370257
Record name 5-Formyl-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127972-02-5
Record name 5-Formyl-2-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Formyl-2-methoxyphenylboronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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